molecular formula C15H15NO4 B1455237 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-31-5

2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No. B1455237
M. Wt: 273.28 g/mol
InChI Key: DEUUYNYECFDUCX-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s related to “3,5-Dimethoxybenzoyl chloride”, which has a molecular formula of C9H9ClO3 and a molecular weight of 200.619 .


Synthesis Analysis

The synthesis of related compounds often involves reactions with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves 2-Iodopyridine and Formic acid and 3,5-Dimethoxyphenylboronic acid .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application Summary : Benzamide compounds, which are structurally similar to “2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Solvolysis Studies

    • Field : Physical Chemistry
    • Application Summary : 3,5-Dimethoxybenzoyl chloride, a compound related to “2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine”, has been used to study the mechanism and kinetics of solvolysis .
    • Methods : The solvolysis of 3,4- and 3,5-dimethoxybenzoyl chlorides was studied in various binary solvents .
    • Results : The results of this study can provide insights into the reaction mechanisms and kinetics of similar compounds .

Safety And Hazards

The safety data sheet for “2,5-DIMETHOXYBENZOYL CHLORIDE”, a related compound, indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage . Similar precautions should be taken when handling “2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine”.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-4-6-14(16-13)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUUYNYECFDUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213032
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine

CAS RN

1187168-31-5
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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